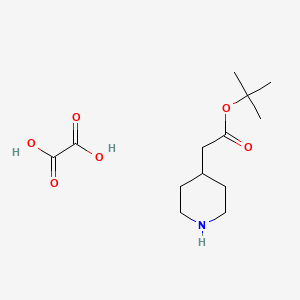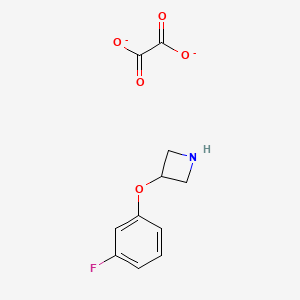
3-(3-Fluorophenoxy)azetidine;oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenoxy)azetidine;oxalate involves several steps, including [specific synthetic routes]. The reaction conditions typically involve [specific reagents and conditions], which are crucial for achieving high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using [specific industrial methods]. These methods ensure the efficient and cost-effective production of the compound while maintaining quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Fluorophenoxy)azetidine;oxalate undergoes various chemical reactions, including:
Oxidation: This reaction involves [specific reagents and conditions], leading to the formation of [major products].
Reduction: Under [specific conditions], this compound is reduced to [specific products].
Substitution: This reaction occurs in the presence of [specific reagents], resulting in [major products].
Common Reagents and Conditions
The common reagents used in these reactions include [list of reagents], and the conditions typically involve [specific temperatures, pressures, and solvents].
Applications De Recherche Scientifique
3-(3-Fluorophenoxy)azetidine;oxalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in [specific chemical reactions] and as a catalyst in [specific processes].
Biology: The compound plays a role in [specific biological processes], making it valuable for research in [specific areas].
Medicine: this compound is investigated for its potential therapeutic effects in [specific diseases or conditions].
Industry: It is utilized in the production of [specific industrial products], contributing to advancements in [specific industries].
Mécanisme D'action
The mechanism of action of 3-(3-Fluorophenoxy)azetidine;oxalate involves [specific molecular targets and pathways]. It exerts its effects by [specific mechanisms], which are crucial for its activity in [specific applications].
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Fluorophenoxy)azetidine;oxalate can be compared with similar compounds such as [list of similar compounds]. These compounds share [specific similarities], but this compound is unique due to [specific unique properties].
Highlighting Uniqueness
The uniqueness of this compound lies in its [specific unique properties], which make it particularly valuable for [specific applications].
Propriétés
Numéro CAS |
132924-40-4 |
|---|---|
Formule moléculaire |
C11H10FNO5-2 |
Poids moléculaire |
255.201 |
Nom IUPAC |
3-(3-fluorophenoxy)azetidine;oxalate |
InChI |
InChI=1S/C9H10FNO.C2H2O4/c10-7-2-1-3-8(4-7)12-9-5-11-6-9;3-1(4)2(5)6/h1-4,9,11H,5-6H2;(H,3,4)(H,5,6)/p-2 |
Clé InChI |
AGNSXPQTRUBVSG-UHFFFAOYSA-L |
SMILES |
C1C(CN1)OC2=CC(=CC=C2)F.C(=O)(C(=O)[O-])[O-] |
Synonymes |
3-(3-FLUOROPHENOXY)-AZETIDINE OXALATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B592168.png)
![tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride](/img/structure/B592170.png)

![tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B592173.png)
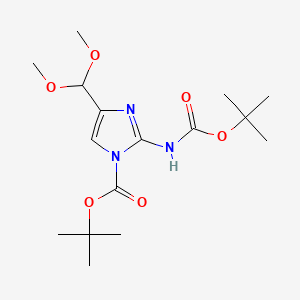
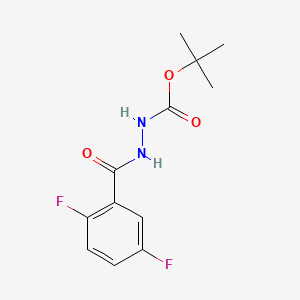
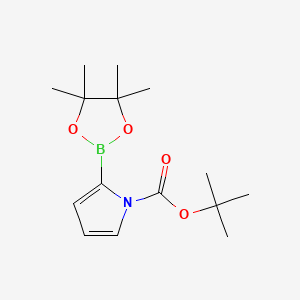
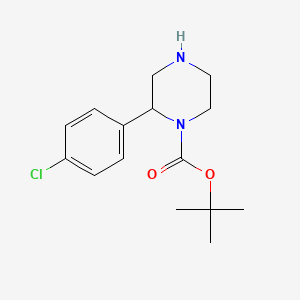

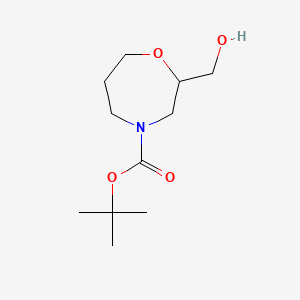
![tert-butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B592185.png)
